N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide
Overview
Description
N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is an organic compound that belongs to the class of thioamides It features a pyridine ring attached to a carbothioamide group, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide typically involves the reaction of 3,5-difluoroaniline with 2-pyridinecarbothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thioamide bond. The reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its thioamide and pyridine functional groups. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Difluorophenyl)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(3,5-Difluorophenyl)-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.
Uniqueness
N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is unique due to the presence of the thioamide group, which can impart different chemical and biological properties compared to its carboxamide and carboxylic acid analogs
Properties
IUPAC Name |
N-(3,5-difluorophenyl)pyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2S/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANZPLWMKOLXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152379 | |
Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119284-05-8 | |
Record name | N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119284058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PYRIDINECARBOTHIOAMIDE, N-(3,5-DIFLUOROPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3EEQ9R7RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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